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molecular formula C10H9NO B8522886 1(3-Pyridinyl)-1-pentyn-3-one

1(3-Pyridinyl)-1-pentyn-3-one

Cat. No. B8522886
M. Wt: 159.18 g/mol
InChI Key: UEMKAOFOZJXHIS-UHFFFAOYSA-N
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Patent
US06506747B1

Procedure details

To a solution of (COCl)2 (7.9 mL, 91.0 mmol) in CH2Cl2 (300 mL) was added DMSO (11.0 mL, 151 mmol) at −78° C., followed by 1-(3-pyridinyl)-1-pentyn-3-ol (12.2 g, 75.6 mmol) in CH2Cl2 (100 mL). The mixture was stirred at −78° C. for 1 hr, and then quenched with triethylamine (32 mL, 227 mmol). After being warmed to 0° C., the mixture was diluted with water and the layers were separated. The organic phase was dried over MgSO4 and concentrated to give 1(3-pyridinyl)-1-pentyn-3-one (12.2 g, 99%) as an oil. 1H NMR (CDCl3, 400 MHz) 8.81 (bs, 1H), 8.68 (bs, 1H), 7.87 (m, 1H), 7.32 (m, 1H), 2.73 (q, J=7.4Hz, 2H), 1.24 (t, J=7.4 Hz, 3H).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-(3-pyridinyl)-1-pentyn-3-ol
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(C(Cl)=O)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]#[C:18][CH:19]([OH:22])[CH2:20][CH3:21])[CH:12]=1.C(N(CC)CC)C>C(Cl)Cl.O>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]#[C:18][C:19](=[O:22])[CH2:20][CH3:21])[CH:12]=1

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
11 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
1-(3-pyridinyl)-1-pentyn-3-ol
Quantity
12.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)C#CC(CC)O
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C#CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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